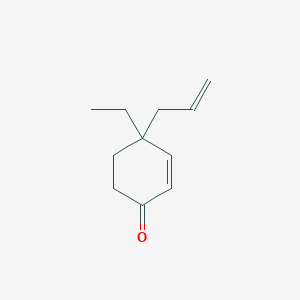
2,2,9-trimethyl-3,4-dihydro-1H-picene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,9-trimethyl-3,4-dihydro-1H-picene: is an organic compound with the molecular formula C25H24 It is a derivative of picene, a polycyclic aromatic hydrocarbon, and is characterized by the addition of hydrogen atoms and methyl groups to the picene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,9-trimethyl-3,4-dihydro-1H-picene typically involves the hydrogenation of picene in the presence of a catalyst. Common catalysts used for this purpose include palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is carried out under high pressure of hydrogen gas and elevated temperatures to ensure complete hydrogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors capable of withstanding high pressures and temperatures. The reaction conditions are optimized to maximize yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,2,9-trimethyl-3,4-dihydro-1H-picene can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions result in the formation of various oxidized derivatives.
Reduction: Further reduction of the compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (bromine, chlorine), organometallic compounds
Major Products Formed:
Oxidation: Oxidized derivatives of picene
Reduction: Further reduced forms of picene
Substitution: Substituted picene derivatives
Aplicaciones Científicas De Investigación
Chemistry: 2,2,9-trimethyl-3,4-dihydro-1H-picene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It is being investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for use in electronic devices.
Mecanismo De Acción
The mechanism of action of 2,2,9-trimethyl-3,4-dihydro-1H-picene is primarily related to its ability to interact with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways involved are still under investigation, but it is believed to influence cellular processes through its interactions with specific proteins and nucleic acids.
Comparación Con Compuestos Similares
- Phenanthrene, 1,2,3,4-tetrahydro-
- Naphthalene, 1,2,3,4-tetrahydro-
- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
Comparison: 2,2,9-trimethyl-3,4-dihydro-1H-picene is unique due to the presence of additional methyl groups and its specific hydrogenation pattern. This structural uniqueness imparts distinct chemical and physical properties, making it different from other similar compounds. For example, its electronic properties are enhanced compared to phenanthrene and naphthalene derivatives, making it more suitable for applications in organic electronics.
Propiedades
Número CAS |
1242-76-8 |
|---|---|
Fórmula molecular |
C25H24 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
2,2,9-trimethyl-3,4-dihydro-1H-picene |
InChI |
InChI=1S/C25H24/c1-16-5-4-6-19-18(16)9-10-22-20-8-7-17-13-14-25(2,3)15-24(17)23(20)12-11-21(19)22/h4-12H,13-15H2,1-3H3 |
Clave InChI |
QTTSLFHFYFQOPR-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3C=CC5=C4CC(CC5)(C)C |
SMILES canónico |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3C=CC5=C4CC(CC5)(C)C |
Key on ui other cas no. |
1242-76-8 |
Sinónimos |
Picene,1,2,3,4-tetrahydro-2,2,9-triMethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)
![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)





